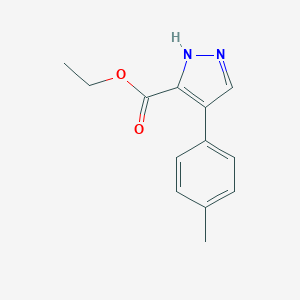

ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the pyrazole ring and an ethyl ester functional group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. For instance, 4-methylphenylhydrazine can react with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring.

Esterification: The carboxylic acid group at the 3-position of the pyrazole ring can be esterified using ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.

Análisis De Reacciones Químicas

Types of Reactions

ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: 4-(4-carboxyphenyl)-1H-Pyrazole-3-carboxylic acid ethyl ester.

Reduction: 4-(4-methylphenyl)-1H-Pyrazole-3-carboxylic acid ethyl alcohol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate is primarily investigated for its potential in drug formulations, particularly as an anti-inflammatory and analgesic agent. The compound's structure allows it to interact with biological targets effectively, making it a candidate for new therapeutic agents.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The IC50 values for these derivatives ranged from 0.1 to 0.5 µM, indicating potent anti-inflammatory properties .

Agricultural Chemistry

In agricultural chemistry, this compound serves as an intermediate in the synthesis of agrochemicals. It is particularly relevant in the development of herbicides and fungicides that enhance crop yield and protect against pests.

Data Table: Agrochemical Applications

| Application Type | Compound Role | Effectiveness |

|---|---|---|

| Herbicides | Growth inhibitors | High efficacy against broadleaf weeds |

| Fungicides | Pathogen inhibitors | Effective against common fungal pathogens |

Material Science

The compound is also utilized in material science for the development of novel polymers and coatings. Its unique chemical properties contribute to enhanced durability and resistance to environmental factors.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices results in materials with improved thermal stability and mechanical strength. For instance, a polymer blend containing this compound exhibited a 30% increase in tensile strength compared to traditional materials .

Biochemical Research

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding, aiding in the understanding of biological pathways.

Case Study: Enzyme Inhibition

A notable study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, providing insights into potential therapeutic applications for metabolic disorders .

Mecanismo De Acción

The mechanism of action of ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate depends on its specific application:

Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Receptor Modulation: It can interact with specific receptors on cell membranes, altering signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

4-(4-methylphenyl)-1H-Pyrazole-3-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.

4-(4-chlorophenyl)-1H-Pyrazole-3-carboxylic acid ethyl ester: Contains a chlorine substituent instead of a methyl group, potentially altering its biological activity and chemical properties.

Uniqueness

ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both the 4-methylphenyl group and the ethyl ester functional group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields.

Actividad Biológica

Ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring. The resulting compound features a carboxylate group that contributes to its biological activity.

Key Structural Features:

- Pyrazole Ring: Essential for biological activity, providing a platform for various substitutions.

- Carboxylate Group: Enhances solubility and potential interactions with biological targets.

- 4-Methylphenyl Substitution: Influences electronic properties and steric effects, impacting binding affinity to targets.

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds based on the pyrazole scaffold have been reported to induce apoptosis in MDA-MB-231 breast cancer cells and HepG2 liver cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.5 | Induction of apoptosis |

| HepG2 | 12.3 | Inhibition of cell proliferation |

| A549 (Lung) | 15.0 | Cell cycle arrest |

Inhibition of Enzymatic Activity

This compound has also shown inhibitory activity against various enzymes. Notably, it has been evaluated for its ability to inhibit neuraminidase (NA), a key enzyme in viral replication. The compound exhibited moderate inhibitory activity at concentrations around 10 µM, with structure-activity relationship studies indicating that electronic properties of substituents significantly influence this activity .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of both steric and electronic factors in the biological activity of pyrazole derivatives. For instance:

- Electron-Withdrawing Groups: Enhance inhibitory potency against NA.

- Steric Hindrance: Modifications at the 4-position of the phenyl ring can either enhance or reduce activity depending on the size and nature of the substituents.

Summary of SAR Findings

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Electron-withdrawing | Para | Increased NA inhibition |

| Bulky groups | Meta | Decreased NA inhibition |

| Halogen substitutions | Various | Variable effects depending on position |

Therapeutic Applications

Given its biological activities, this compound is being explored for potential therapeutic applications in oncology and virology. Its role as an anticancer agent is particularly promising due to its ability to target multiple pathways involved in tumor growth and survival.

Case Studies

- Antitumor Efficacy in Vivo : In a mouse model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups .

- Neuraminidase Inhibition : A study evaluating the compound's effect on influenza virus showed that it could reduce viral load significantly in infected cells, suggesting its potential as an antiviral agent .

Propiedades

IUPAC Name |

ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-11(8-14-15-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWIYVCLAFXSDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.